molecular formula C11H6IN B8231694 3-Iodo-2-naphthonitrile

3-Iodo-2-naphthonitrile

Cat. No.: B8231694
M. Wt: 279.08 g/mol
InChI Key: KSMYCLHGVJNQPS-UHFFFAOYSA-N
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Description

3-Iodo-2-naphthonitrile is an organic compound with the molecular formula C10H6IN It is a derivative of naphthalene, where an iodine atom is substituted at the third position and a nitrile group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-naphthonitrile typically involves the iodination of 2-naphthonitrile. One common method includes the reaction of 2-naphthonitrile with iodine and a suitable oxidizing agent, such as potassium iodate, in the presence of an acid catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the third position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, reducing the formation of by-products and improving yield. The process involves the continuous addition of reactants and the removal of products, ensuring a steady-state reaction environment.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-2-naphthonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products:

    Substitution: Formation of 3-substituted-2-naphthonitrile derivatives.

    Reduction: Formation of 3-iodo-2-naphthylamine.

    Oxidation: Formation of 3-iodo-2-naphthoic acid.

Scientific Research Applications

3-Iodo-2-naphthonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Iodo-2-naphthonitrile depends on its specific application. In biological systems, it may interact with cellular targets through its nitrile and iodine functionalities. The nitrile group can form hydrogen bonds with biological macromolecules, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 2-Iodo-1-naphthonitrile
  • 3-Bromo-2-naphthonitrile
  • 3-Chloro-2-naphthonitrile

Comparison: 3-Iodo-2-naphthonitrile is unique due to the presence of the iodine atom, which imparts distinct reactivity and physical properties compared to its bromine and chlorine analogs. The larger atomic radius and higher polarizability of iodine make this compound more reactive in certain substitution and reduction reactions, offering advantages in specific synthetic applications.

Properties

IUPAC Name

3-iodonaphthalene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6IN/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMYCLHGVJNQPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C#N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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